4-sulfamoyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
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Overview
Description
4-sulfamoyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is an organic compound with the molecular formula C15H17N3O5S2 and a molecular weight of 383.443 g/mol . This compound is characterized by the presence of sulfonamide groups attached to a benzamide core, making it a member of the sulfonamide class of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-sulfamoyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves the reaction of 4-sulfamoylbenzoic acid with 2-(4-sulfamoylphenyl)ethylamine under appropriate reaction conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process . Additionally, optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-sulfamoyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products Formed
Scientific Research Applications
4-sulfamoyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-sulfamoyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, including diuresis and reduction of intraocular pressure .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Similar structure with a chloro and methoxy group.
4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenylsulfonamide: Another related compound with similar functional groups.
Uniqueness
4-sulfamoyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is unique due to its dual sulfonamide groups, which enhance its binding affinity to certain enzymes and increase its potential therapeutic applications . The presence of these groups also allows for greater versatility in chemical modifications and derivatization .
Properties
CAS No. |
361438-75-7 |
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Molecular Formula |
C15H17N3O5S2 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
4-sulfamoyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide |
InChI |
InChI=1S/C15H17N3O5S2/c16-24(20,21)13-5-1-11(2-6-13)9-10-18-15(19)12-3-7-14(8-4-12)25(17,22)23/h1-8H,9-10H2,(H,18,19)(H2,16,20,21)(H2,17,22,23) |
InChI Key |
DTWPVNTYGDBHCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N |
Origin of Product |
United States |
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